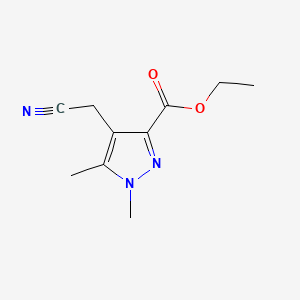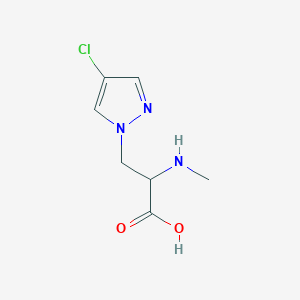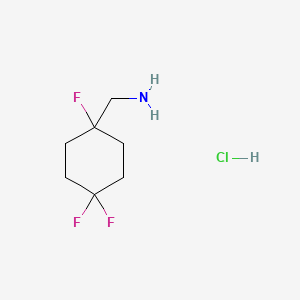
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide is an organic compound with a complex structure It is characterized by the presence of a chloroacetamido group, a cyclohexylmethyl group, and a dimethylpropanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of 2-chloroacetamide, which is then reacted with cyclohexylmethylamine and 2,2-dimethylpropanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions may yield a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloroacetamide: A simpler compound with similar functional groups.
N-cyclohexylmethylacetamide: A compound with a similar cyclohexylmethyl group.
N,N-dimethylpropanamide: A compound with a similar dimethylpropanamide group.
Uniqueness
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H25ClN2O2 |
|---|---|
Poids moléculaire |
288.81 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)amino]-N-(cyclohexylmethyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C14H25ClN2O2/c1-14(2,16-12(18)9-15)13(19)17(3)10-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,18) |
Clé InChI |
GAUKSZJFNZCVDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N(C)CC1CCCCC1)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)


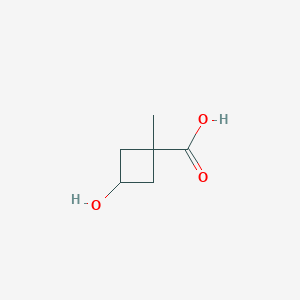
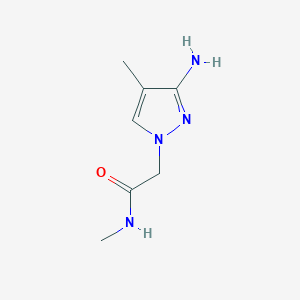
![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)

![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)
